5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a methylpentene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,3-dioxolane-2-one with a suitable alkene in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol: This compound shares a similar dioxolane ring structure but differs in its functional groups.
5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-1,3-benzodioxole: Another compound with a similar core structure but different substituents.
4,5-Dimethyl-1,3-dioxolan-2-one: A simpler compound with a similar dioxolane ring.
Uniqueness
What sets 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one apart is its unique combination of a dioxolane ring and a methylpentene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
56055-64-2 |
---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-1,3-dioxolan-2-yl)-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C11H18O3/c1-7(2)5-10(12)6-11-13-8(3)9(4)14-11/h5,8-9,11H,6H2,1-4H3 |
InChI-Schlüssel |
XBPRXMCEBRMNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(O1)CC(=O)C=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.